6-Chloro-3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a chromenone core, substituted with a thiazole ring and a chlorinated phenyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the thiazole ring and the chlorinated phenyl group. Key reagents and conditions include:
Starting Materials: 3,4-dimethylphenylamine, 2-chlorobenzoyl chloride, and thioamide.
Reaction Conditions: The reactions are often carried out under reflux conditions in the presence of catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are crucial to the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiazole ring or the chromenone core.
Substitution: Halogenation and other substitution reactions are common, especially on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
6-chloro-3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of 6-chloro-3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
6787-41-3 |
---|---|
Molecular Formula |
C20H14ClNO2S |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
6-chloro-3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C20H14ClNO2S/c1-11-3-4-13(7-12(11)2)17-10-25-19(22-17)16-9-14-8-15(21)5-6-18(14)24-20(16)23/h3-10H,1-2H3 |
InChI Key |
JVJLCEDCHVHYND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.